3,3'-Thiodipropiophenone
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Overview
Description
3,3’-Thiodipropiophenone is an organic compound with the molecular formula C18H18O2S and a molecular weight of 298.407 g/mol . This compound is characterized by the presence of a thioether linkage between two propiophenone moieties. It is a relatively rare and unique chemical, often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Thiodipropiophenone typically involves the reaction of 3,3’-thiodipropionic acid with phenylmagnesium bromide, followed by oxidation . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
3,3’-Thiodipropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thioether group into a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
3,3’-Thiodipropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-Thiodipropiophenone involves its interaction with various molecular targets. The thioether linkage can participate in redox reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiodipropionic acid: Similar in structure but lacks the phenyl groups.
Propiophenone: Lacks the thioether linkage.
Thiophene derivatives: Contain sulfur but have different structural frameworks.
Uniqueness
3,3’-Thiodipropiophenone is unique due to its combination of a thioether linkage and two propiophenone moieties. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research purposes .
Properties
CAS No. |
23080-98-0 |
---|---|
Molecular Formula |
C18H18O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(3-oxo-3-phenylpropyl)sulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H18O2S/c19-17(15-7-3-1-4-8-15)11-13-21-14-12-18(20)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
FEKPPNWLRHDBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCSCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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